4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester
Description
4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester is a benzoimidazole-derived compound featuring a 3-oxo-butyric acid methyl ester side chain. The benzoimidazole core, a bicyclic aromatic system with nitrogen atoms at positions 1 and 3, is substituted with a methyl group at position 2, enhancing steric and electronic properties. The ester group at the 3-oxo-butyric acid moiety contributes to its solubility and reactivity, making it a versatile intermediate in organic synthesis and pharmacological research.
Synthesis protocols for related benzoimidazole derivatives, such as the preparation of 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid, involve hydrolysis under basic conditions (e.g., NaOH) followed by pH adjustment with acetic acid, a method that may apply to the target compound’s synthesis .
Properties
IUPAC Name |
methyl 4-(2-methylbenzimidazol-1-yl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-14-11-5-3-4-6-12(11)15(9)8-10(16)7-13(17)18-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEBLBZWKBJFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of advanced techniques such as solvothermal synthesis, which allows for the formation of complex structures under controlled conditions .
Chemical Reactions Analysis
4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
Biological Activities
4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester is primarily studied for its potential pharmacological properties, which include:
Anticancer Activity
Research indicates that benzimidazole derivatives can inhibit histone deacetylases (HDACs), enzymes involved in regulating gene expression. This inhibition can lead to apoptosis in cancer cells, making this compound a valuable scaffold for anticancer drug design.
Antimicrobial Properties
Benzimidazole derivatives have shown significant antimicrobial activity against various pathogens. The compound's structure allows it to disrupt microbial cell functions, presenting opportunities for developing new antibiotics.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, modifications to the benzimidazole core can enhance its potency against particular targets, which is essential for drug efficacy.
Case Studies
Several studies highlight the applications of this compound in different fields:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Effects | Demonstrated that the compound induces apoptosis in breast cancer cell lines via HDAC inhibition. |
| Study 2 | Antimicrobial Activity | Showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential as a new antibiotic. |
| Study 3 | Enzyme Inhibition | Investigated the interaction with cyclooxygenase enzymes, revealing promising anti-inflammatory properties. |
Mechanism of Action
The mechanism of action of 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzoimidazole Moieties
- TD-8954 : A pharmaceutical agent (Figure 1 in ) shares the benzoimidazole core but incorporates a piperidine-carboxylic acid methyl ester and an isopropyl group. This structural divergence results in distinct pharmacokinetic profiles, with TD-8954 showing higher receptor-binding affinity due to its extended hydrophobic regions .

- Compound 3 from Yuan and Zhu (2020): Features a butanoic acid chain instead of 3-oxo-butyric acid methyl ester. The absence of the ketone group reduces its electrophilicity, impacting its reactivity in nucleophilic addition reactions .
Oxo-Ester Derivatives
highlights enzymatic activity assays for aliphatic oxo-esters:

| Compound | Structure | Reaction Rate (Relative Activity) |
|---|---|---|
| 3-Oxobutyric acid methyl ester | CH3COCH2COOCH3 | High (reference: 100%) |
| 2-Oxobutyric acid methyl ester | CH3CH2COCOOCH3 | Moderate (~60%) |
| 3-Oxooctanoic acid methyl ester | CH3(CH2)4COCH2COOCH3 | Low (~20%) |
The target compound’s 3-oxo group likely enhances its activity in transamination or decarboxylation reactions compared to 2-oxo analogues, as seen in the higher reactivity of 3-oxobutyric acid methyl ester in enzymatic assays .
Diterpene Methyl Esters
Compounds like sandaracopimaric acid methyl ester () and dehydroabietic acid methyl ester are diterpenoid esters with fused ring systems. These exhibit significantly higher molecular weights (>300 g/mol) and lower volatility compared to the target compound, as evidenced by their retention times in gas chromatography .
Pharmacological Intermediates
8-O-Acetylshanzhiside methyl ester () is a cyclopenta[c]pyran derivative used as a reference standard and synthetic precursor. Unlike the target compound, it contains multiple hydroxyl groups and a carbohydrate moiety, conferring distinct solubility and bioactivity profiles suited for nutraceutical applications .
Key Research Findings
- Synthetic Flexibility : The ester group in 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester allows facile derivatization, similar to methods used for Compound 3 in , enabling tailored modifications for drug discovery .
- Pharmacological Potential: Structural parallels to TD-8954 () and 8-O-Acetylshanzhiside methyl ester () indicate applications in developing anti-inflammatory or neuroprotective agents, though further in vivo studies are needed .
Biological Activity
Overview
4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester is a synthetic compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. This compound has been investigated for its potential biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The following sections provide a detailed examination of its biological activity based on recent studies and findings.
- IUPAC Name : Methyl 4-(2-methylbenzimidazol-1-yl)-3-oxobutanoate
- Molecular Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Benzimidazole derivatives are known to inhibit various enzymes and interfere with cellular processes. This compound potentially acts through the following mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
- Antimicrobial Activity : The compound exhibits properties that disrupt microbial cell function, making it effective against certain pathogens.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner. It was particularly effective against breast and colon cancer cell lines, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Induction of apoptosis |
| HT-29 (Colon) | 7.2 | Cell cycle arrest |
| A549 (Lung) | 8.5 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial activity of this compound has also been assessed:
- In vitro Testing : The compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Studies have also indicated that this compound possesses anti-inflammatory properties:
- Cytokine Production : The compound reduces the production of pro-inflammatory cytokines (IL-6, TNF-alpha) in activated macrophages.
Case Studies
- Study on Cancer Cells : A study published in a peer-reviewed journal reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : Another research article demonstrated that this compound effectively inhibited biofilm formation by Pseudomonas aeruginosa, highlighting its potential in treating chronic infections.
Q & A
Basic Research Questions
Q. How can the structure of 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester be confirmed using spectroscopic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the presence of the benzoimidazole ring (δ ~7.0–8.0 ppm for aromatic protons) and ester carbonyl (δ ~3.7 ppm for methoxy groups). Compare with structurally related compounds like 2-Oxo-1-benzimidazolinebutyric acid (CAS 3273-68-5), which shares the benzimidazolone core .
- Infrared (IR) Spectroscopy : Identify characteristic peaks such as ester C=O (~1740 cm) and ketone C=O (~1700 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 220.22 g/mol for related benzimidazole derivatives) via high-resolution MS .
Q. What synthetic routes are recommended for this compound?
- Methodology :
- Esterification : React 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid with methanol under acidic catalysis (e.g., HSO) .
- Coupling Reactions : Use imidazole-based precursors, as seen in analogs like 3-oxo-butyric acid esters with pyridinylmethyl or imidazolylmethyl groups .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. What physicochemical properties are critical for stability in experimental conditions?
- Key Properties :
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) to optimize storage and handling .
- Melting Point : Compare with structurally similar compounds (e.g., 139.5–140°C for 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) to assess purity .
- Storage : Store in airtight containers at 4°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How to design experiments to assess its pharmacokinetic properties in vivo?
- Methodology :
- Animal Models : Use randomized block designs with split-split plots to evaluate absorption, distribution, and metabolism across tissues .
- Analytical Techniques : Employ LC-MS/MS for quantification in plasma and tissues, referencing methods for phenolic compound analysis .
- Environmental Fate : Study abiotic degradation (hydrolysis, photolysis) using protocols from long-term environmental impact projects .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodology :
- Dose-Response Analysis : Use standardized assays (e.g., enzyme inhibition IC) to compare activity across cell lines (e.g., HEK293 vs. HepG2) .
- Purity Verification : Apply HPLC with UV detection (e.g., Purospher® columns) to rule out impurities affecting bioactivity .
- Meta-Analysis : Cross-reference data with structurally analogous compounds, such as benzimidazole-based enzyme inhibitors .
Q. What computational approaches predict its interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to targets like cytochrome P450 or kinases, referencing studies on imidazole derivatives .
- QSAR Modeling : Corate substituent effects (e.g., methyl groups on the benzoimidazole ring) with bioactivity using datasets from related esters .
- MD Simulations : Simulate stability of ligand-receptor complexes over 100 ns to validate docking results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

